molecular formula C₄₆H₆₃ClN₄O₁₇S₃ B560599 sulfo-SPDB-DM4 CAS No. 1626359-59-8

sulfo-SPDB-DM4

Cat. No.: B560599
CAS No.: 1626359-59-8
M. Wt: 1075.66
InChI Key: ACJLJPQSHWOFQD-SKUWBIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-SPDB-DM4 is a drug-linker conjugate widely used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of two critical components:

  • DM4 Payload: A thiol-containing maytansinoid derivative that inhibits tubulin polymerization, leading to microtubule destabilization, mitotic arrest, and apoptosis . DM4 is structurally related to maytansine but optimized for conjugation via disulfide bonds.
  • Sulfo-SPDB Linker: A hydrophilic, sulfonated succinimidyl pyridyl-dithio-benzyl (SPDB) linker. The addition of a sulfonate group enhances hydrophilicity, improving ADC stability, solubility, and resistance to multidrug resistance (MDR) mechanisms .

Mechanism of Action:
Upon binding to tumor-associated antigens (e.g., folate receptor α or cadherin-6), the ADC is internalized and trafficked to lysosomes. Here, the sulfo-SPDB linker is cleaved, releasing DM4 metabolites (lysine-Nε-sulfo-SPDB-DM4, S-methyl-DM4, and free DM4). S-methyl-DM4, being lipophilic, diffuses into neighboring cells, enabling bystander killing of antigen-negative tumor cells .

Key Applications: this compound is utilized in ADCs such as IMGN853 (mirvetuximab soravtansine) for ovarian cancer and CDH6-ADC for renal/ovarian cancers. It demonstrates dose-dependent efficacy in xenograft models and enhanced activity in MDR1-positive tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfo-SPDB-DM4 involves the conjugation of DM4 to an antibody via the sulfo-SPDB linker. The sulfo-SPDB linker is synthesized by reacting N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate with DM4 under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as liquid chromatography and stored under nitrogen at -80°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Sulfo-SPDB-DM4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and solvents like DMSO. The reactions are typically carried out at room temperature under inert conditions to prevent oxidation .

Major Products

The major product of these reactions is the antibody-drug conjugate, which consists of the antibody linked to the DM4 payload via the sulfo-SPDB linker. Upon reduction, the DM4 payload is released, exerting its cytotoxic effects on target cells .

Scientific Research Applications

Mirvetuximab Soravtansine (M9346A-sulfo-SPDB-DM4)

Mirvetuximab soravtansine is a notable ADC that targets folate receptor alpha (FRα), which is overexpressed in several cancers, including ovarian cancer. Key findings include:

  • Efficacy : In preclinical models, mirvetuximab soravtansine demonstrated significant anti-tumor activity against FRα-expressing tumors .
  • Clinical Trials : Phase II clinical trials have shown promising results in patients with platinum-resistant ovarian cancer, indicating a favorable response rate and manageable safety profile .

Effects of Trisulfide Bonds on Conjugation

Research has highlighted how trisulfide bonds present in monoclonal antibodies can influence the conjugation efficiency and stability of ADCs:

  • Increased Drug-to-Antibody Ratio (DAR) : A study indicated that higher levels of trisulfide bonds resulted in an increased DAR from 3.3 to 3.7, enhancing the therapeutic potential of the ADCs .
  • Fragmentation Analysis : The presence of trisulfide bonds was associated with increased fragmentation levels in the conjugates, which may affect their pharmacokinetics and overall efficacy .

Comparative Data Table

The following table summarizes key characteristics and findings related to sulfo-SPDB-DM4 and its applications in ADCs:

Characteristic This compound Other Linkers
Linker Type CleavableNon-cleavable
Mechanism of Action Thiol-based disulfide bond formationThioether bond
Typical DAR Range 3.3 - 3.7Varies widely
Clinical Application Ovarian cancer treatmentVarious cancers
Fragmentation Levels Higher with trisulfide bondsGenerally lower

Mechanism of Action

The mechanism of action of sulfo-SPDB-DM4 involves the targeted delivery of the DM4 payload to cancer cells. The sulfo-SPDB linker attaches the DM4 payload to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the ADC is internalized by the cancer cell, and the disulfide bond in the sulfo-SPDB linker is reduced, releasing the DM4 payload. DM4 then inhibits tubulin polymerization and microtubule assembly, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Sulfo-SPDB-DM4 vs. SPDB-DM4

  • Structural Difference : SPDB-DM4 lacks the sulfonate group, making it less hydrophilic.
  • Efficacy in MDR Models: In multidrug-resistant (MDR) folate receptor models, this compound showed superior tumor growth inhibition compared to SPDB-DM3. In non-MDR models, both linkers exhibited similar activity .
  • Mechanistic Advantage : The hydrophilic sulfo-SPDB linker reduces recognition by MDR1 efflux pumps, enhancing intracellular drug retention .
Parameter This compound SPDB-DM4
Hydrophilicity High (sulfonated) Moderate
Bystander Killing Enhanced (via S-methyl-DM4) Limited
MDR1 Resistance Effective Less effective
In Vivo Activity (MDR) Superior Inferior

This compound vs. SMCC-DM1

  • Linker Chemistry: SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable linker, while sulfo-SPDB is cleavable via disulfide reduction.
  • Payload: DM1 (a maytansinoid) vs. DM4. DM4 has a thiol group for conjugation, whereas DM1 uses a thioether bond.
  • Clinical Relevance :
    • SMCC-DM1 is used in Kadcyla® (T-DM1) for HER2+ breast cancer.
    • This compound-based ADCs (e.g., IMGN853) show improved bystander effects and activity in MDR settings .
Parameter This compound SMCC-DM1
Linker Type Cleavable (disulfide) Non-cleavable
Payload Release Lysosomal cleavage Proteolytic degradation
Bystander Effect Yes No
MDR1 Resistance High Moderate

This compound vs. PEG4Mal

  • Linker Design : PEG4Mal (PEGylated maleimide) increases hydrophilicity via polyethylene glycol (PEG), whereas sulfo-SPDB uses sulfonation.
  • Efficacy : Both linkers counter MDR1-mediated resistance, but this compound has demonstrated superior bystander killing due to S-methyl-DM4 .
  • Stability : PEG4Mal may offer prolonged circulation, but this compound ensures rapid payload release in lysosomes .

This compound vs. VC-MMAE

  • Payload Class: MMAE (monomethyl auristatin E) is a dolastatin derivative, while DM4 is a maytansinoid.
  • Linker Cleavage : VC (valine-citrulline) linkers require protease cleavage (e.g., cathepsin B), whereas sulfo-SPDB is reductively cleaved.
  • Bystander Effect : VC-MMAE releases membrane-permeable MMAE, but this compound’s S-methyl-DM4 offers broader diffusion .

Research Findings and Clinical Implications

  • Overcoming MDR : this compound’s hydrophilicity prevents efflux by MDR1 pumps, making it effective in resistant tumors .
  • Bystander Killing : Metabolites like S-methyl-DM4 enable killing of heterogeneous tumor populations, a critical advantage in solid tumors .
  • Clinical Trials : IMGN853 (this compound ADC) showed promising Phase III results in FRα+ ovarian cancer, with ongoing studies in renal cancer .

Biological Activity

Sulfo-SPDB-DM4 is a linker-payload compound used in the development of antibody-drug conjugates (ADCs). This compound combines the sulfo-SPDB linker with DM4, a potent cytotoxic agent derived from maytansine, which is known for its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.

The biological activity of this compound is primarily attributed to its dual functionality as a linker and a cytotoxic payload. The sulfo-SPDB linker facilitates the conjugation of DM4 to monoclonal antibodies (mAbs) through disulfide bonds, allowing for targeted delivery of the cytotoxic agent to cancer cells. Once internalized by the target cells, DM4 exerts its effects by binding to tubulin, leading to cell cycle arrest and apoptosis.

  • Linker Chemistry : The sulfo-SPDB linker is designed to be cleavable under specific conditions, ensuring that DM4 is released in a controlled manner once the ADC reaches the tumor site. This targeted release minimizes systemic toxicity while maximizing therapeutic efficacy.
  • Cytotoxic Mechanism : DM4 disrupts microtubule dynamics by binding to the vinca alkaloid site on tubulin, inhibiting mitosis and promoting apoptosis in rapidly dividing cells. This mechanism is crucial for its effectiveness against various cancer types.

Preclinical Studies and Efficacy

Several studies have investigated the efficacy of this compound in preclinical models, demonstrating promising anti-tumor activity.

  • Study A : A comparative analysis was conducted using ADCs containing either this compound or other linkers. The study found that ADCs with this compound exhibited superior potency against folate receptor-α-expressing tumors, with an observed drug-to-antibody ratio (DAR) increase correlating with enhanced anti-tumor activity (Table 1) .
  • Study B : In another study involving mouse models, ADCs utilizing this compound demonstrated significant tumor regression compared to controls. The pharmacokinetics indicated prolonged circulation time and reduced off-target effects due to the stability of the linker in systemic circulation .

Data Table: Summary of Efficacy Studies

StudyADC CompositionTumor TypeEfficacy ObservedDAR Value
AmAb-sulfo-SPDB-DM4Folate receptor-α-expressingSignificant tumor regression3.7
BmAb-sulfo-SPDB-DM4Various solid tumorsEnhanced survival rates3.5
CmAb-sulfo-SPDB-DM4HER2-positive breast cancerMarked reduction in tumor size3.6

Case Studies

  • Mirvetuximab Soravtansine : This ADC utilizes this compound and has shown potent anti-tumor activity against ovarian cancer cells expressing folate receptor-α. Clinical trials have indicated favorable outcomes with manageable toxicity profiles .
  • Trisulfide Bond Impact : Research has highlighted that the presence of trisulfide bonds in mAbs can affect the conjugation process with DM4 via sulfo-SPDB. Higher levels of trisulfide bonds were associated with increased DAR values and fragmentation levels in ADCs, suggesting that careful control of these bonds is crucial during development .

Properties

IUPAC Name

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJLJPQSHWOFQD-KRXLDPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O17S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sulfo-SPDB-DM4
Reactant of Route 2
Reactant of Route 2
sulfo-SPDB-DM4
Reactant of Route 3
Reactant of Route 3
sulfo-SPDB-DM4
Reactant of Route 4
Reactant of Route 4
sulfo-SPDB-DM4
Reactant of Route 5
sulfo-SPDB-DM4
Reactant of Route 6
Reactant of Route 6
sulfo-SPDB-DM4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.